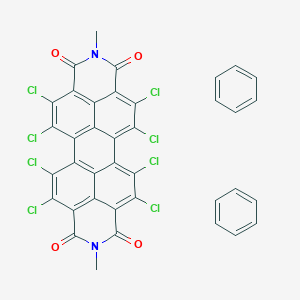
Cl8-Dmp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,2,5,6,7,8,11,12-octachloro-N, N’-dimethylperylene-3,4-9,10-bis(dicarboximide) is a complex organic compound with the molecular formula C38H18Cl8N2O4. This compound is known for its unique structure, which includes multiple chlorine atoms and a perylene core. It is used in various scientific and industrial applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,2,5,6,7,8,11,12-octachloro-N, N’-dimethylperylene-3,4-9,10-bis(dicarboximide) typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize waste. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations. Advanced purification techniques, such as chromatography, are employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene-1,2,5,6,7,8,11,12-octachloro-N, N’-dimethylperylene-3,4-9,10-bis(dicarboximide) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perylenequinone derivatives, while substitution reactions can produce various substituted perylene compounds .
Wissenschaftliche Forschungsanwendungen
Benzene-1,2,5,6,7,8,11,12-octachloro-N, N’-dimethylperylene-3,4-9,10-bis(dicarboximide) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Employed in the study of cellular processes and as a fluorescent marker.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and electronic materials.
Wirkmechanismus
The mechanism by which Benzene-1,2,5,6,7,8,11,12-octachloro-N, N’-dimethylperylene-3,4-9,10-bis(dicarboximide) exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression. The compound’s unique structure allows it to bind to various proteins and enzymes, modulating their activity and influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perylene: A polycyclic aromatic hydrocarbon with a similar core structure but lacking chlorine and dicarboximide groups.
Naphthalene: Another polycyclic aromatic hydrocarbon with fewer rings and no chlorine or dicarboximide groups.
Anthracene: Similar to perylene but with a different arrangement of rings and no chlorine or dicarboximide groups.
Uniqueness
Benzene-1,2,5,6,7,8,11,12-octachloro-N, N’-dimethylperylene-3,4-9,10-bis(dicarboximide) is unique due to its extensive chlorination and the presence of dimethyl and dicarboximide groups.
Eigenschaften
CAS-Nummer |
128044-85-9 |
|---|---|
Molekularformel |
C38H18Cl8N2O4 |
Molekulargewicht |
850.2 g/mol |
IUPAC-Name |
benzene;10,11,14,15,21,22,25,26-octachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C26H6Cl8N2O4.2C6H6/c1-35-23(37)11-5-3-7(15(27)19(11)31)9-4-6-13(21(33)17(9)29)25(39)36(2)26(40)14(6)22(34)18(30)10(4)8(3)16(28)20(32)12(5)24(35)38;2*1-2-4-6-5-3-1/h1-2H3;2*1-6H |
InChI-Schlüssel |
PDJNBBRRHIUCNO-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C3C4=C(C5=C6C7=C(C(=C5Cl)Cl)C(=O)N(C(=O)C7=C(C(=C6C4=C(C(=C3C1=O)Cl)Cl)Cl)Cl)C)C(=C2Cl)Cl.C1=CC=CC=C1.C1=CC=CC=C1 |
Kanonische SMILES |
CN1C(=O)C2=C3C4=C(C5=C6C7=C(C(=C5Cl)Cl)C(=O)N(C(=O)C7=C(C(=C6C4=C(C(=C3C1=O)Cl)Cl)Cl)Cl)C)C(=C2Cl)Cl.C1=CC=CC=C1.C1=CC=CC=C1 |
Key on ui other cas no. |
128044-85-9 |
Synonyme |
enzene-1,2,5,6,7,8,11,12-octachloro-N, N'-dimethylperylene-3,4-9,10-bis(dicarboximide) Cl8-DMP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















